3',7-Dihydroxyisoflavan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89019-82-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-3-1-2-10(7-13)12-6-11-4-5-14(17)8-15(11)18-9-12/h1-5,7-8,12,16-17H,6,9H2 |
InChI Key |
BMWNMQFETMHGID-UHFFFAOYSA-N |
SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC(=CC=C3)O |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC(=CC=C3)O |
Synonyms |
3',7-dihydroxyisoflavan 3',7-dihydroxyisoflavan, (S)-isome |
Origin of Product |
United States |
Natural Occurrence and Isolation Studies of 3 ,7 Dihydroxyisoflavan
Botanical Sources and Phytogeographical Distribution
As a member of the isoflavonoid (B1168493) class, 3',7-Dihydroxyisoflavan's origins are rooted in the plant kingdom, particularly within a specific family of flowering plants.
Detailed phytochemical analyses have successfully identified this compound in specific plant species. A notable example is its isolation from Pueraria lobata, commonly known as the kudzu vine. In one study, fourteen compounds were isolated from this plant, and through spectroscopic analysis, this compound was identified as one of seven compounds found in Pueraria lobata for the first time. researchgate.netnih.govsemanticscholar.org This discovery was achieved through methods including column chromatography and preparative thin-layer chromatography. nih.govsemanticscholar.org
| Compound | Isolated from Pueraria lobata |
|---|---|
| This compound | Yes |
| Linoleic acid | Yes |
| Sandwicensin | Yes |
| Isovanillin | Yes |
| Ethyl ferulate | Yes |
| Haginin A | Yes |
| Isopterofuran | Yes |
| Lupenone | Yes |
| Lupeol | Yes |
| β-sitosterol | Yes |
| Genistein (B1671435) | Yes |
| Medicarpin | Yes |
| Coniferyl Aldehyde | Yes |
| Syringaldehyde | Yes |
This compound belongs to the isoflavan (B600510) class, a subgroup of isoflavonoids. ontosight.ai Isoflavonoids are recognized as characteristic secondary metabolites primarily found in plants of the legume family, Fabaceae (also known as Leguminosae). frontiersin.orgslu.se In plants, these compounds are not involved in primary growth and development but function as phytoalexins, which are antimicrobial substances synthesized by plants that accumulate during microbial attacks or other stress conditions. nih.gov The biosynthesis of isoflavonoids originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. frontiersin.orgnih.gov
Identification in Specific Plant Species (e.g., Pueraria lobata)
Detection and Characterization in Biological Matrices (excluding clinical human data)
Beyond its botanical origins, this compound has been detected and characterized in various biological samples from mammals, indicating its absorption and metabolic processing.
Research has confirmed the presence of this compound in mammalian biological fluids. It has been identified in both human urine and cow's milk. core.ac.ukresearchgate.netscielo.brnih.govscielo.br In these matrices, it is recognized as an isomer of the well-known isoflavan, equol (B1671563) (4',7-dihydroxyisoflavan). core.ac.ukresearchgate.netscielo.brnih.gov Its presence in urine suggests it is a metabolic product of dietary isoflavones that undergoes excretion. food.gov.uk The compound has been detected as a conjugate in urine, which is a common metabolic fate for phytoestrogens. food.gov.uk
| Biological Matrix | Species | Reference |
|---|---|---|
| Urine | Human | core.ac.ukresearchgate.netscielo.brnih.gov |
| Milk | Cow | core.ac.ukresearchgate.netscielo.brnih.gov |
The isolation and purification of this compound from complex natural sources require multi-step laboratory procedures.
From Botanical Sources: In the case of its isolation from Pueraria lobata, researchers employed a combination of column chromatography and preparative thin-layer chromatography to separate the various chemical constituents of the plant extract. nih.govsemanticscholar.org
From Biological Matrices: To isolate this compound from human urine and cow's milk, a different approach was necessary. The compound was first isolated in its conjugated form, specifically as a glucuronide. researchgate.net This conjugate was then purified using column chromatography. researchgate.net Following purification, the aglycone (the non-sugar part, which is this compound itself) was obtained through hydrolysis. researchgate.net The final identification was achieved by characterizing its trimethylsilyl (B98337) ether derivative and comparing its mass spectrum and chromatographic properties with synthesized standards. researchgate.net
Modern analytical techniques such as preparative liquid chromatography-mass spectrometry (LC-MS) offer an efficient way to trace and isolate target metabolites like this compound from complex mixtures simultaneously. rsc.org
| Source Type | Isolation Methodology |
|---|---|
| Botanical (e.g., Pueraria lobata) | Column Chromatography, Preparative Thin-Layer Chromatography |
| Biological (e.g., Urine, Milk) | Isolation of glucuronide conjugate, purification by column chromatography, followed by hydrolysis |
| General/Modern | Preparative Liquid Chromatography-Mass Spectrometry (LC-MS) |
Biosynthetic Pathways and Precursors Leading to 3 ,7 Dihydroxyisoflavan
Plant Isoflavonoid (B1168493) Biosynthesis: Core Pathways and Enzymatic Steps
Isoflavonoids are a subclass of flavonoids predominantly found in leguminous plants, such as soybeans. researchgate.net Their synthesis originates from the general phenylpropanoid pathway, which provides the basic carbon skeleton for a vast array of plant secondary metabolites. nih.gov
The biosynthesis of the isoflavone (B191592) core structure begins with the amino acid L-phenylalanine. Through the action of several enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted into p-coumaroyl-CoA. frontiersin.orgnih.gov This molecule serves as a key entry point into flavonoid biosynthesis. nih.govnih.gov
The first committed step in the flavonoid pathway is catalyzed by chalcone (B49325) synthase (CHS) . frontiersin.orgmdpi.com This enzyme performs a stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone). mdpi.comnih.govencyclopedia.pub
Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756). nih.govnih.gov In this case, naringenin chalcone is converted to (2S)-naringenin (5,7,4'-trihydroxyflavanone). mdpi.comencyclopedia.pub
The pivotal step that distinguishes isoflavonoid biosynthesis from that of other flavonoids is catalyzed by isoflavone synthase (IFS) , a cytochrome P450-dependent monooxygenase. frontiersin.orgnih.govfrontiersin.orgkoreascience.kr IFS acts on a flavanone substrate, such as liquiritigenin (B1674857) (7,4'-dihydroxyflavanone) or naringenin, and catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring. mdpi.comfrontiersin.orgnih.gov This reaction yields a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgnih.gov This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the stable isoflavone skeleton. nih.govfrontiersin.org For instance, the conversion of liquiritigenin through this two-step process yields daidzein (B1669772) (7,4'-dihydroxyisoflavone), a common precursor for other isoflavonoids. nih.govnih.gov The precursor isoflavone for 3',7-dihydroxyisoflavan is 3',7-dihydroxyisoflavone.
| Enzyme | Abbreviation | Function | Substrate(s) → Product(s) |
|---|---|---|---|
| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone skeleton. frontiersin.orgmdpi.com | p-coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcone to flavanone. nih.govnih.gov | Naringenin Chalcone → (2S)-Naringenin |
| Isoflavone Synthase | IFS | Catalyzes the key aryl migration step to form the isoflavonoid skeleton. frontiersin.orgfrontiersin.orgkoreascience.kr | Flavanone → 2-Hydroxyisoflavanone |
| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the unstable intermediate to a stable isoflavone. nih.govfrontiersin.org | 2-Hydroxyisoflavanone → Isoflavone (e.g., Daidzein) |
The conversion of an isoflavone to an isoflavan (B600510), such as this compound, requires the reduction of the heterocyclic C-ring. This involves the reduction of the double bond between C-2 and C-3 and the reduction of the keto group at C-4. While these reductive transformations are well-established in microbial metabolism, their occurrence as a primary pathway for simple isoflavan synthesis in plants is less defined.
In laboratory settings, isoflavones can be reduced using various hydride reagents to yield isoflavanones (reduction of the C2=C3 double bond) and subsequently isoflavan-4-ols (reduction of the C4-keto group). beilstein-journals.org Catalytic hydrogenation is a method known to produce isoflavans from isoflavones. beilstein-journals.org Within the plant's own metabolic network, enzymes like isoflavone reductase (IFR) are involved in the biosynthesis of more complex isoflavonoids like pterocarpans, which are important phytoalexins. mdpi.com However, the direct, high-yield enzymatic reduction of an isoflavone to a simple isoflavan like this compound is not considered a major metabolic endpoint in plants themselves; rather, plants produce the isoflavone precursors.
Chalcone Synthase and Isoflavone Synthase Activities
Microbial Biotransformation of Isoflavones to Isoflavans
The most significant pathway for the production of isoflavans, including this compound and its well-studied isomer equol (B1671563) (7,4'-dihydroxyisoflavan), is through the metabolic activity of microorganisms, particularly the bacteria residing in the human and animal gut. nih.govresearchgate.net
Dietary isoflavones are typically consumed as glycoside conjugates, meaning they have a sugar molecule attached. koreascience.krencyclopedia.pub These glycosides are poorly absorbed in the small intestine. nih.gov Upon reaching the large intestine, the gut microbiota play a crucial role. researchgate.net Commensal bacteria produce a variety of enzymes, notably β-glucosidases, which cleave the sugar moieties from the isoflavone glycosides, releasing the aglycones (e.g., daidzein, genistein). koreascience.krresearchgate.netunimore.it
These aglycones are then available for further biotransformation by the intestinal flora. unimore.it Certain bacteria possess the enzymatic machinery to perform reductive modifications on the isoflavone's heterocyclic ring, leading to the formation of isoflavans. nih.govnih.gov The production of these metabolites is highly dependent on the specific composition of an individual's gut microbiota, leading to significant person-to-person variation in isoflavan production following the consumption of isoflavone-rich foods. nih.govebm-journal.org For instance, only about 30-50% of the Western population has the necessary gut bacteria to convert the isoflavone daidzein into equol. ebm-journal.orgmdpi.com
The microbial conversion of isoflavones to isoflavans is a stepwise reductive process. nih.gov The pathway for the conversion of daidzein to equol is the most extensively studied analog for isoflavan formation. This process involves the initial reduction of the C-4 keto group and the C-2/C-3 double bond. Daidzein is first converted to an intermediate, dihydrodaidzein (B191008), which is then further reduced to form equol. nih.govmdpi.com The formation of this compound would follow an analogous pathway from its precursor, 3',7-dihydroxyisoflavone.
Researchers have identified several bacterial species capable of carrying out these transformations. These include species such as Adlercreutzia equolifaciens, Slackia isoflavoniconvertens, and certain Eggerthella species. tandfonline.com A specific anaerobic bacterium, designated Mt1B8, isolated from the mouse intestine, demonstrated the ability to convert daidzein to equol and, notably, the isoflavone genistein (B1671435) to 5-hydroxy-equol, highlighting the specific reductive capabilities within the gut microbiome. asm.org The enzymes responsible for these conversions are reductases that act on the isoflavone core structure. mdpi.com The genes for these isoflavone-reducing enzymes are thought to have been acquired by some gut bacteria through horizontal gene transfer. nih.gov
| Process | Description | Key Microbial Enzymes | Example Bacterial Genera/Species |
|---|---|---|---|
| Deglycosylation | Hydrolysis of isoflavone glycosides to release aglycones in the intestine. researchgate.netunimore.it | β-glucosidases | Bifidobacterium, Lactobacillus, Bacteroides researchgate.netunimore.it |
| Reduction | Stepwise reduction of the isoflavone aglycone's C-ring to form an isoflavan. nih.govnih.gov | Isoflavone Reductases | Adlercreutzia, Slackia, Eggerthella tandfonline.com |
Metabolic Transformations and Pharmacokinetic Research Insights of 3 ,7 Dihydroxyisoflavan
Phase I Metabolic Pathways
Phase I metabolism of isoflavonoids primarily involves reactions such as hydroxylation, demethylation, and reduction, which are catalyzed by enzymes in the liver and by the intestinal microflora. researchgate.netmdpi.com These modifications introduce or expose functional groups, preparing the compounds for subsequent Phase II conjugation.
Hydroxylation is a key Phase I reaction for isoflavones, typically occurring in the liver and catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.netmdpi.com While direct studies on the hydroxylation of 3',7-dihydroxyisoflavan are limited, research on its isomer, equol (B1671563), provides significant insights. When equol is incubated with rat liver microsomes, it undergoes hydroxylation to produce several metabolites. helsinki.fi The primary metabolite is tentatively identified as 7,3',4'-trihydroxy-isoflavan, indicating that hydroxylation can occur on the B-ring. helsinki.fi Other identified hydroxylated metabolites of equol include 6,7,4'-trihydroxyisoflavan (B1206566) and 7,8,4'-trihydroxyisoflavan. helsinki.fi
Given the structural similarity, it is plausible that this compound undergoes similar hydroxylation reactions. The presence of hydroxylated metabolites of precursor isoflavones like daidzein (B1669772) and genistein (B1671435) in human urine further supports the significance of this metabolic pathway. nih.gov For instance, daidzein is metabolized by human liver microsomes into several hydroxylated products, including 6,7,4'-trihydroxyisoflavone (B192597) and 7,3',4'-trihydroxyisoflavone. nih.gov The identification of these metabolites underscores the role of hepatic enzymes in modifying the isoflavan (B600510) skeleton.
Table 1: Identified Hydroxylated Metabolites of Related Isoflavans
| Parent Compound | Hydroxylated Metabolite | Source of Identification | Reference |
|---|---|---|---|
| Equol | 7,3',4'-Trihydroxy-isoflavan | Rat liver microsomes | helsinki.fi |
| Equol | 6,7,4'-Trihydroxyisoflavan | Rat liver microsomes | helsinki.fi |
| Equol | 7,8,4'-Trihydroxyisoflavan | Rat liver microsomes | helsinki.fi |
| Daidzein | 6,7,4'-Trihydroxyisoflavone | Human liver microsomes, Human urine | nih.gov |
| Daidzein | 7,3',4'-Trihydroxyisoflavone | Human liver microsomes, Human urine | nih.gov |
Demethylation is a crucial step in the metabolism of methoxylated isoflavones, such as formononetin (B1673546) and biochanin A, which are precursors to daidzein and genistein, respectively. helsinki.fi This reaction is carried out by intestinal microflora and hepatic enzymes. mdpi.comorgprints.org For example, the demethylation of formononetin in bovine rumen fluid leads to the formation of daidzein, which is then further metabolized. orgprints.org
While this compound itself does not possess a methoxy (B1213986) group to be demethylated, other oxidative modifications are possible. The metabolism of related isoflavonoids can involve methylation. For instance, 4'-O-methylequol, a methylated metabolite of equol, has been identified in human urine, indicating that O-methylation is a relevant pathway for isoflavans. helsinki.fi Conversely, this suggests that the enzymatic machinery for demethylation exists and could act on potential methoxylated intermediates. Oxidative metabolism of isoflavones by CYP450 enzymes can lead to various modified products, and while specific data for this compound is scarce, the general pathways observed for other isoflavones are considered relevant. mdpi.comnih.gov
The formation of isoflavans, including this compound, is a result of the reductive metabolism of precursor isoflavones by the gut microbiota. mdpi.comnih.gov Isoflavone (B191592) glycosides from the diet are first hydrolyzed to their aglycone forms, such as daidzein and genistein, in the intestine. mdpi.com These aglycones are then subject to a series of reduction reactions.
The metabolic pathway from the isoflavone daidzein is well-studied. Intestinal microorganisms convert daidzein to dihydrodaidzein (B191008) (DHD). nih.govresearchgate.net From DHD, the metabolic route can diverge. In a portion of the human population (approximately 30-50%), specific bacteria further reduce DHD to S-(-)-equol (4',7-dihydroxyisoflavan). nih.govresearchgate.netnih.gov In other individuals, DHD is converted to O-desmethylangolensin (O-DMA). researchgate.net The compound this compound is an isomer of equol and has been identified as a phytoestrogen metabolite in human urine, suggesting it is also a product of the complex bacterial metabolism of isoflavones in the colon. diva-portal.orgnih.govhelsinki.fi Its presence indicates that alternative reductive pathways exist for isoflavone aglycones or their initial metabolites. helsinki.fi
Demethylation and Other Oxidative Modifications
Phase II Conjugation Reactions
Following Phase I modifications, isoflavans and their metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the compounds, facilitating their excretion from the body. mdpi.comwikipedia.org
Glucuronidation is a major Phase II metabolic pathway for isoflavones and their metabolites. mdpi.com This reaction involves the covalent attachment of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA) to a hydroxyl group on the substrate molecule. uef.fihmdb.ca The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are present in the liver and intestinal epithelial cells. uef.fieur.nl
Direct evidence confirms that this compound undergoes extensive glucuronidation. The compound was first identified in human urine and cow's milk after being isolated as its glucuronide conjugate. researchgate.netnih.gov This finding indicates that after its formation or absorption, this compound is efficiently conjugated with glucuronic acid before being circulated and ultimately excreted. nih.gov The analysis of isoflavone metabolites in circulation reveals that they are predominantly present as glucuronide and sulfate (B86663) conjugates, with very low levels of the free aglycones. researchgate.net Several UGT isoforms, such as UGT1A1, UGT1A8, UGT1A9, and UGT2B7, are known to be involved in the glucuronidation of various drugs and endogenous compounds, and it is likely that one or more of these enzymes are responsible for conjugating this compound. uef.fieur.nl
Sulfation is another important Phase II conjugation reaction for flavonoids and other phenolic compounds. wikipedia.orgnih.gov This pathway involves the transfer of a sulfonate group (SO3) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. wikipedia.org
Table 2: Key Enzymes in Isoflavan Metabolism
| Metabolic Phase | Reaction | Enzyme Family | Key Isoforms | Reference |
|---|---|---|---|---|
| Phase I | Hydroxylation, Oxidation | Cytochrome P450 | CYP1A1, CYP2E1 | mdpi.comnih.govcambridge.org |
| Phase I | Reduction, Demethylation | Bacterial Enzymes | Not specified | mdpi.comnih.govresearchgate.net |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A8, UGT1A9, UGT2B7 | mdpi.comuef.fieur.nl |
| Phase II | Sulfation | Sulfotransferases (SULTs) | SULT1A1, SULT1A3 | nih.govnih.gov |
Glucuronidation Mechanisms and Conjugate Analysis
Comparative Metabolic Fate in Diverse Biological Systems (non-human clinical models)
The metabolic transformation of isoflavones, including the pathways leading to this compound, is a complex process heavily dependent on the enzymatic activities within the host's gut microbiota. Research in various non-human biological systems, primarily rodent and ruminant models, has been crucial in elucidating these biotransformation pathways and understanding the compound's pharmacokinetic profile.
The gut microflora in different animal species plays a pivotal role in the metabolism of dietary isoflavones. researchgate.net Studies involving germ-free or antibiotic-treated animals have demonstrated that many key metabolites are not produced in the absence of a functioning gut microbiome. researchgate.net The biotransformation of precursor isoflavones like daidzein and formononetin involves a series of reduction, demethylation, and hydroxylation reactions. researchgate.nethelsinki.fi
This compound is recognized as an isomer of equol (4',7-dihydroxyisoflavan), a well-studied and biologically active metabolite of daidzein. researchgate.netscielo.br Its formation is part of the broader metabolic cascade of isoflavonoids. The metabolic fate of these compounds often shows significant variation between different animal species, largely due to differences in their gut microbial ecosystems.
Metabolism in Ruminant Models (e.g., Cattle, Sheep)
In ruminants, dietary phytoestrogens undergo extensive metabolism by the rumen microbiota. scielo.br For instance, in vitro studies using bovine rumen fluid have shown that the isoflavone formononetin is rapidly demethylated to daidzein. oup.com This daidzein is then further metabolized, peaking around 6 hours, and subsequently converted to equol, which becomes detectable after 6 hours and peaks at 18 hours. oup.com The identification of this compound in cow's milk suggests it is a product of this extensive ruminal microbial metabolism, absorbed into circulation, and subsequently excreted. researchgate.netscielo.br
The metabolic pathway in sheep shows similar transformations. When fed estrogenic silage, both sheep and cattle absorb these phytoestrogens, which are first metabolized by the rumen microbes. scielo.br
Metabolism in Rodent Models (e.g., Rats, Mice)
Rodent models, particularly rats, have been instrumental in studying isoflavone metabolism. Research has identified this compound as a significant isoflavone metabolite in rats, alongside equol. core.ac.uk The metabolic pathway from daidzein to equol in rats is well-documented and proceeds via intermediates such as dihydrodaidzein (DHD) and tetrahydrodaidzein (THD). jst.go.jpnih.gov This process is dependent on specific gut bacteria. jst.go.jp Given that this compound is an isomer of equol, it is likely formed through a similar, albeit alternative, reductive pathway from a daidzein precursor, contingent on the presence of specific bacterial enzymes in the rat gut.
Studies using germ-free and human flora-associated rats have confirmed that the production of isoflavone metabolites like equol is entirely dependent on the gut microflora. jst.go.jp This highlights that the metabolic capability is not an intrinsic characteristic of the animal model itself, but rather of its microbial inhabitants.
The following table summarizes the identified metabolites from common isoflavone precursors in these non-human models.
Table 1: Comparative Metabolites of Isoflavone Precursors in Non-Human Models
| Animal Model | Precursor Compound | Key Metabolites Identified | Source(s) |
|---|---|---|---|
| Bovine (Cattle) | Formononetin | Daidzein, Equol, this compound (in milk) | researchgate.net, oup.com, scielo.br |
| Biochanin A | Genistein | oup.com | |
| Rat | Daidzein | Dihydrodaidzein (DHD), Tetrahydrodaidzein (THD), Equol, O-desmethylangolensin (O-DMA), this compound | core.ac.uk, jst.go.jp, researchgate.net, nih.gov |
Pharmacokinetic Research Insights
While detailed pharmacokinetic parameters specifically for this compound are not extensively documented, the general principles of isoflavone pharmacokinetics in animal models provide valuable insights. Following oral administration, isoflavone glycosides are hydrolyzed to their aglycone forms, which are then absorbed or undergo further microbial metabolism in the gut. researchgate.net
In rats, pharmacokinetic studies of related compounds demonstrate that after absorption, these metabolites are distributed to various tissues. nih.gov For example, studies on naringin, another polyphenol, in rats showed wide distribution to the gastrointestinal tract, liver, kidney, and lungs. nih.gov The clearance of such compounds is generally low compared to the liver blood flow rate, indicating metabolic stability. mdpi.com Pharmacokinetic properties are often dose-dependent, and parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (T1/2) are typically evaluated. mdpi.commdpi.com
The table below provides an illustrative example of the types of pharmacokinetic parameters assessed in rat models for xenobiotics, which would be relevant for future studies on this compound.
Table 2: Illustrative Pharmacokinetic Parameters Measured in Rat Models
| Parameter | Description |
|---|---|
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the plasma concentration-time curve; represents total drug exposure over time. |
| T1/2 (Half-life) | Time required for the concentration of the drug in the body to be reduced by one-half. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |
| Vss (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Chemical Synthesis and Derivatives of 3 ,7 Dihydroxyisoflavan for Research Applications
Total Synthesis Strategies of Isoflavans and Analogues
Total synthesis provides a versatile means to produce isoflavans and their analogs that may not be readily available from natural sources. Traditional and modern synthetic methods allow for the construction of the core isoflavan (B600510) skeleton (a 3-phenylchroman ring system).
A foundational and still-utilized approach for creating the isoflavonoid (B1168493) skeleton is the deoxybenzoin (B349326) route. rsc.orgscispace.com This method typically involves the Friedel-Crafts acylation of a phenol (B47542) with a substituted phenylacetic acid or its derivative to form a 2-hydroxydeoxybenzoin. rsc.orgscispace.com This intermediate then undergoes cyclization with a formylating agent to construct the chroman ring. rsc.org An advantage of this route is the potential to use unprotected phenols and phenylacetic acids, which improves step economy. rsc.org
Another major pathway involves the reduction of an isoflavone (B191592) precursor. Isoflavones can be synthesized through various methods, including the biomimetic oxidative rearrangement of chalcones or through metal-catalyzed cross-coupling reactions. rsc.org Once the isoflavone is obtained, it can be reduced to the corresponding isoflavan. For instance, the reduction of daidzein (B1669772) (4',7-dihydroxyisoflavone) is a common route to produce its various reduced metabolites, including isoflavanols and isoflavans. researchgate.netacs.org Hydrogenation of isoflavones or isoflavenes is a direct method to access the isoflavan core. rsc.org
Table 1: Key Synthetic Strategies for the Isoflavan Skeleton
| Synthetic Strategy | Key Precursors | Typical Reactions | Reference |
|---|---|---|---|
| Deoxybenzoin Route | Phenols, Phenylacetic acids/nitriles | Friedel-Crafts acylation, Cyclization | rsc.orgscispace.com |
| Isoflavone Reduction | Isoflavones (e.g., Daidzein) | Catalytic hydrogenation (e.g., Pd/C) | rsc.orgresearchgate.net |
| Metal-Catalyzed Cross-Coupling | C-3 functionalized chromones, Aryl halides | Suzuki-Miyaura, Negishi, Stille reactions | rsc.org |
| Ring-Closing Metathesis | --- | Formation of isoflavenes followed by oxidation | rsc.org |
Stereoselective Synthesis of Chiral Isoflavans
Since the C3 position of the isoflavan core is a stereocenter, controlling the stereochemistry during synthesis is critical for studying the biological activities of individual enantiomers. Several stereoselective strategies have been developed to obtain enantiomerically pure isoflavans. nih.gov These methods include the use of chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric reactions. rsc.orgdntb.gov.ua
One approach involves the use of chiral auxiliaries, such as imidazolidin-2-ones, in the α-benzylation of phenylacetic acid derivatives to set the desired stereochemistry at the future C3 position before cyclization. researchgate.net Another powerful technique is asymmetric hydrogenation or transfer hydrogenation of isoflavenes or isoflavones using chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands). rsc.org Organocatalysis has also emerged as a valuable tool for stereoselective syntheses. rsc.org For example, the enantioselective synthesis of isoflavanones, which are precursors to isoflavans, can be achieved with a high degree of enantiomeric purity. researchgate.net The first enantioselective synthesis of (R)- and (S)-isoflavans was reported, highlighting the importance of these methods for accessing specific stereoisomers. dntb.gov.ua
Development of Novel Synthetic Routes and Methodologies
Modern organic synthesis continues to provide more efficient and novel routes to isoflavonoids. Recent advancements focus on improving atom, step, and pot economy. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, have been successfully applied to the synthesis of isoflavones from C-3 functionalized chromone (B188151) precursors. rsc.org
More recently, direct C-H arylation has emerged as a powerful strategy. For instance, Ni-catalyzed domino arylation reactions of ortho-hydroxyarylenaminones with aromatic bromides or carboxylic acids provide a direct pathway to isoflavones, which can subsequently be reduced to isoflavans. researchgate.net Enzymatic and biocatalytic methods are also gaining traction. Flavin-dependent monooxygenases (FMOs) have been used to regioselectively introduce hydroxyl groups onto the flavonoid skeleton, offering a novel route to produce specific hydroxylated analogs like C-8 hydroxyisoflavones. nih.gov Such biocatalytic approaches could potentially be engineered for the synthesis of 3',7-dihydroxyisoflavan or its isomers. nih.gov
Semi-Synthesis and Derivatization for Structure-Activity Relationship Probing
Structure-activity relationship (SAR) studies are essential for identifying the structural features of a molecule that are critical for its biological activity. nih.gov These studies involve synthesizing a series of analogs by modifying a parent structure, such as this compound, and evaluating their biological effects. researchgate.netscirp.org Semi-synthesis, starting from an abundant natural product, is an efficient way to generate these derivatives. nih.govfrontiersin.org
For this compound, the two phenolic hydroxyl groups at the C7 and C3' positions are primary targets for derivatization. Modifications can include:
Glycosylation: Attaching sugar moieties to the hydroxyl groups can significantly alter a compound's solubility, stability, and bioavailability. scispace.comnih.gov Chemical and enzymatic glycosylation methods can be used to create O-glycosides, which may act as prodrugs or exhibit different biological activities compared to the parent aglycone. nih.gov
Alkylation/Acylation: Introducing alkyl (e.g., methoxy) or acyl groups at the hydroxyl positions can probe the importance of these groups for hydrogen bonding and interaction with biological targets. researchgate.net
Halogenation: Adding halogen atoms to the aromatic rings can modify the electronic properties and metabolic stability of the compound.
By systematically altering the structure of this compound and testing the resulting library of compounds, researchers can map the pharmacophore and understand how specific functional groups contribute to a desired biological outcome. nih.govnih.gov For example, SAR studies on daidzein analogs revealed that small, polar substituents with hydrogen-bonding capacity at the 4'-position were important for inhibiting certain enzymes. researchgate.net A similar approach for this compound would provide valuable insights into its mechanism of action.
Preparation of Isotopically Labeled Isoflavans for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for conducting mechanistic studies, tracing metabolic pathways, and serving as internal standards for quantitative analysis. tandfonline.comacs.orgnih.gov The preparation of labeled this compound can be achieved through several methods.
One common strategy is total synthesis using starting materials enriched with stable isotopes (e.g., ²H, ¹³C) or radioactive isotopes (e.g., ³H, ¹⁴C). acs.org This allows for the precise placement of the isotopic label within the molecule.
Alternatively, biosynthetic methods can be employed. For instance, plants or microorganisms can be cultured with isotopically labeled precursors, such as ¹³C-labeled L-phenylalanine, which are then incorporated into the isoflavonoid backbone. tandfonline.com This method is effective for producing a variety of labeled isoflavones that can be isolated and used in fragmentation studies or metabolic research. tandfonline.com
Another technique is hydrogen-deuterium (H/D) exchange, where protons on the aromatic rings ortho or para to a phenolic hydroxyl group can be exchanged for deuterium (B1214612) under specific conditions. acs.org This provides a straightforward way to label the finished molecule. acs.org
Once prepared, these labeled isoflavans are crucial for various applications. In mass spectrometry, they are used to elucidate fragmentation patterns and as internal standards for stable isotope dilution analysis, which is a highly sensitive and specific method for quantifying metabolites like equol (B1671563) in biological fluids. tandfonline.commdpi.comresearchgate.net In metabolic studies, they allow researchers to track the absorption, distribution, metabolism, and excretion of the compound in vivo, providing definitive evidence of metabolic transformations. nih.gov
Mechanistic Investigations of Biological Activities of 3 ,7 Dihydroxyisoflavan and Analogues
Elucidation of Molecular Targets and Binding Mechanisms (in vitro, theoretical)
In vitro and theoretical studies have begun to map the molecular interactions of 3',7-dihydroxyisoflavan, revealing its capacity to engage with key biological receptors and enzymes.
Specific data on the direct modulation of enzymes by this compound is not extensively documented in current literature. However, studies on its close structural analogues in the isoflavan (B600510) class suggest potential interactions. For instance, isoflavones are known to interact with enzymes involved in steroid metabolism. targetmol.com The related compound equol (B1671563) is a potent mixed inhibitor of estrogen sulfotransferase, an enzyme crucial for metabolizing estrogens. Furthermore, isoflavones like daidzein (B1669772) and its metabolite equol have been shown to modulate the activity of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). targetmol.com Quantitative structure-activity relationship (QSAR) studies on isoflavone (B191592) derivatives targeting the aromatase (CYP19) enzyme have highlighted the importance of specific electronic and steric features for inhibitory activity, providing a basis for predicting the potential of related compounds. innovareacademics.in While these findings relate to analogues, they suggest that this compound may possess the structural requirements to act as a modulator of various enzyme systems, though specific inhibitory or activating effects require direct empirical validation.
Research has identified direct interactions between this compound and both estrogen and GABA receptors.
Estrogen Receptors (ERs): As a phytoestrogen, this compound's structure is similar to that of 17-β-estradiol, allowing it to bind to estrogen receptors (ERα and ERβ). cas.cz The binding affinity and selectivity of isoflavonoids for ER subtypes are highly dependent on their structure, particularly the hydroxylation pattern. cas.cznih.gov While its isomer, equol, is known to bind preferentially to ERβ, the specific affinities for this compound are less characterized. targetmol.comtargetmol.com However, studies on various synthetic 7-hydroxyisoflavones confirm that substitutions on the B-ring significantly influence binding affinity to both ERα and ERβ. researchgate.net The estrogenic activities of isoflavonoids are determined by their ability to bind ERs and subsequently activate genomic and non-genomic signaling pathways. cas.cz
GABA Receptors: this compound has been identified as a ligand for the γ-aminobutyric acid type A (GABA-A) receptor. In studies seeking endogenous ligands for the benzodiazepine (B76468) receptor in bovine urine, dl-3',7-dihydroxyisoflavan was isolated along with equol and other related isoflavans. researchgate.netdovepress.comnih.gov These compounds were found to displace [3H]-diazepam binding in the rat brain, indicating an interaction with the benzodiazepine binding site on the GABA-A receptor complex, albeit with low affinity. dovepress.comnih.govresearchgate.net This interaction suggests a potential modulatory role in the central nervous system by influencing GABAergic neurotransmission. dovepress.comresearchgate.net
Table 1: Documented Receptor Interactions of this compound and Analogues
| Compound | Receptor Target | Interaction Type | Finding | Source(s) |
|---|---|---|---|---|
| dl-3',7-Dihydroxyisoflavan | GABA-A Receptor (Benzodiazepine Site) | Ligand Binding | Displaced [3H]-diazepam binding in rat brain membranes; low affinity. | dovepress.comnih.govresearchgate.net |
| (S)-Equol | Estrogen Receptor β (ERβ) | Agonist | Preferentially binds and activates ERβ. | targetmol.combiomarker.hu |
| (S)-Equol | Estrogen Receptor α (ERα) | Agonist | Binds with lower affinity compared to ERβ. | biomarker.hu |
| Genistein (B1671435) | Estrogen Receptor β (ERβ) | Agonist | Binds with higher affinity compared to ERα. | nih.gov |
Enzyme Modulation and Inhibitory/Activating Effects
Cellular and Subcellular Effects (in vitro models)
The effects of this compound at the cellular level are beginning to be explored, with initial studies pointing towards impacts on cell viability and proliferation.
Direct research into the specific signaling cascades modulated by this compound is limited. However, a study evaluating compounds from Pueraria lobata tested its effect on colorectal cancer cells. nih.govnih.gov While another compound from the plant, Sandwicensin, showed the strongest activity, network pharmacology analysis predicted that it likely acts through pathways involving MAPK3, MTOR, CCND1, and CDK4 to regulate the cell cycle, proliferation, and apoptosis. nih.govnih.govresearchgate.net Given that this compound also showed moderate inhibitory activity in the same study, it is plausible that it could engage similar signaling pathways, although this remains to be experimentally verified.
The broader family of isoflavones is known to affect multiple signaling pathways. cas.cz For example, the PI3K/Akt pathway, which is crucial for controlling cell proliferation and survival, is a known target for various natural compounds, including chalcones and other flavonoids. researchgate.netmdpi.com Similarly, the MAP kinase pathway is another common target. researchgate.net The ability of isoflavones to activate both intracellular and membrane ERs allows them to influence a complex network of genomic and non-genomic signals. cas.czbiomarker.hu
Evidence suggests that this compound can influence fundamental cellular processes like proliferation and apoptosis.
Cell Proliferation and Viability: In a study assessing compounds isolated from Pueraria lobata, this compound was evaluated for its ability to inhibit the growth of SW480 and SW620 human colorectal cancer cells. The compound exhibited moderate inhibitory activity against these cell lines. nih.govnih.gov
Apoptosis and Cell Cycle: While direct studies on this compound's effect on the cell cycle and apoptosis are lacking, the known mechanisms of related isoflavones and flavonoids provide valuable insights. Apoptosis, or programmed cell death, is often initiated through the activation of caspases, such as caspase-3, which leads to the cleavage of key cellular proteins like PARP (poly (ADP-ribose) polymerase). mdpi.comnih.govnih.gov The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is also critical. nih.gov
Cell cycle progression is regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.govresearchgate.net Tumor suppressor proteins like p53 and the retinoblastoma protein (pRb) act at key checkpoints (G1/S and G2/M) to halt the cycle in response to cellular stress or damage, potentially leading to apoptosis. mdpi.comnih.gov Given that many flavonoids exert their anticancer effects by inducing cell cycle arrest and apoptosis, it is a plausible mechanism for this compound that warrants further investigation. mdpi.comnih.gov For instance, the related compound cis- and trans-4′,7-dihydroxyisoflavan-4-ols have demonstrated antitumor activity against human prostate cancer cells comparable to that of genistein. researchgate.net
Influence on Cellular Signaling Cascades
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies provide critical insights into how the chemical structure of this compound and its analogues dictates their biological function. The core isoflavonoid (B1168493) skeleton is a key determinant of activity, with modifications to the A, B, and C rings significantly altering receptor binding and cellular effects.
Key Structural Features for Estrogenic Activity:
Hydroxylation Pattern: The position of hydroxyl groups is paramount for estrogenic activity. A phenolic hydroxyl group at the C7 position of the A-ring is a common feature of active phytoestrogens. For ER binding, the distance between the hydroxyl group on the A-ring (C7) and a second hydroxyl group on the B-ring is critical to mimic the phenolic groups of 17-β-estradiol. nih.gov A QSAR study of 55 isoflavonoids and diphenolics found that estrogenic potency was heavily dependent on the presence of hydroxyl groups at the 3' and 5' positions of the B-ring and the inter-atomic distance between the 7-OH and 4'-OH groups. nih.gov This helps explain the potent activity of 4',7-dihydroxyisoflavan (equol) and suggests that the 3',7-dihydroxy arrangement will confer a different, potentially weaker, but still significant, estrogenic profile.
C-Ring Saturation: The saturation of the C2-C3 double bond in the C-ring, which distinguishes isoflavans (like this compound) from isoflavones (like daidzein), impacts the molecule's three-dimensional shape and flexibility. This modification can enhance ERβ activity and selectivity. jst.go.jp For example, equol (an isoflavan) is a more potent ER agonist than its precursor daidzein (an isoflavone). jst.go.jp
B-Ring Position: The B-ring at the C3 position is the defining feature of isoflavonoids. This structural arrangement is considered favorable for ERβ selectivity compared to the C2 position found in flavonoids. jst.go.jp
QSAR Models: QSAR studies have been employed to build predictive models for the biological activities of flavone (B191248) and isoflavone derivatives. nih.govnih.govplos.org These models use computational descriptors to correlate chemical structure with activities like cytotoxicity or receptor binding. For cytotoxicity against HeLa cells, key factors identified were the energy of the lowest unoccupied molecular orbital (E-LUMO) and the net charge on the C6 atom. nih.gov For estrogenic activity, descriptors related to ligand-receptor interaction energies, particularly for simultaneous binding to ERα and ERβ, provided the best correlations. nih.gov Such models can be used to theoretically design new compounds with enhanced activity and provide a theoretical basis for understanding the action of existing compounds like this compound. nih.gov
Computational Chemistry and Molecular Modeling Approaches (e.g., docking, MD, DFT)
Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like this compound and its analogues, offering insights into their biological activities at a molecular level. schrodinger.com These methods, including Density Functional Theory (DFT), molecular dynamics (MD) simulations, and molecular docking, allow researchers to predict molecular geometries, conformational preferences, and interactions with biological targets. schrodinger.comlibretexts.org
Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule and its interactions with its environment, such as a protein binding site or a lipid membrane. nih.govresearchgate.net While specific MD studies on this compound are not extensively documented in the provided sources, the methodology is widely applied to flavonoids to understand their stability within protein pockets and the dynamics of key interactions over time. nih.govresearchgate.net Such simulations can reveal fluctuations in protein structure upon ligand binding and the stability of hydrogen bonds, providing a more dynamic picture than static docking models. nih.gov
Molecular docking is another computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For isoflavonoid analogues, docking studies have been used to understand their binding modes within the active sites of receptors like the estrogen receptor (ERα and ERβ). jst.go.jp These studies help to rationalize the observed biological activity and selectivity, providing a structural basis for the structure-activity relationships. jst.go.jprsc.org
Impact of Structural Modifications and Stereochemistry on Activity
The biological activity of isoflavans is highly sensitive to their structural features, including the pattern of substituents and the stereochemistry of the molecule.
Structural Modifications: Structure-activity relationship (SAR) studies on isoflavonoids have clarified the role of specific functional groups in determining their biological effects. For antioxidant activity, the presence and position of hydroxyl (-OH) groups are critical. An analysis of 24 isoflavonoids from Dalbergia parviflora demonstrated that for isoflavans, hydroxyl substitution at the R3′ position on the B-ring, in addition to the common R7-OH on the A-ring and R4'-OH (or -OMe) on the B-ring, significantly increases antioxidant activity. mdpi.com Generally, the absence of the C2-C3 double bond and the 4-oxo group, characteristic of isoflavans compared to isoflavones, enhances antioxidant potential. nih.gov
In the context of estrogen receptor modulation, SAR studies of phytoestrogen analogues have highlighted the importance of the isoflavonoid C-ring. jst.go.jp The reduction of the ketone at C4 (as in isoflavanones) or its complete removal (as in isoflavans) significantly influences activity and selectivity for ERα versus ERβ. jst.go.jp For example, the isoflavan equol and its analogue dehydroequol were found to be potent ERα/β agonists with a preference for ERβ. jst.go.jp
Stereochemistry: The three-dimensional arrangement of atoms is a crucial determinant of biological function. The reduction of an isoflavanone (B1217009) to an isoflavan-4-ol can produce cis and trans diastereomers, which exhibit different conformational preferences and biological activities. researchgate.netacs.org For 4',7-dihydroxyisoflavan-4-ols, the trans isomer was found to exist as an equilibrium of two rapidly interconverting ring conformers (a 68:32 mixture). researchgate.netacs.orgcapes.gov.br In contrast, the cis isomer was found to be anancomeric, meaning it is conformationally locked, primarily due to an unfavorable interaction between the equatorial hydroxyl group and the axial phenyl group in the alternative conformation. researchgate.netacs.org These distinct conformational behaviors, arising from stereochemical differences, can lead to different affinities for biological targets and thus different activities.
Identification of Pharmacophores and Key Interaction Sites
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For isoflavonoids, distinct pharmacophores have been identified for different biological activities.
For antioxidant activity, the key pharmacophoric features are rooted in the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. SAR studies consistently show that the number and position of phenolic hydroxyl groups are paramount. mdpi.comnih.govtandfonline.com The essential features include:
A-ring substitution: A hydroxyl group at the C7 position is a common feature. The 5,7-dihydroxy pattern, while more discussed in flavonoids, also contributes significantly to antioxidant activity. tandfonline.com
B-ring substitution: A hydroxyl group at the 4'-position is of utmost importance for antioxidant activity. nih.gov The presence of an additional hydroxyl group at the 3' position (creating a catechol-like moiety) can further enhance this activity. mdpi.com
Heterocyclic C-ring: The saturated isoflavan skeleton, which lacks the 2,3-double bond and 4-carbonyl group of isoflavones, is associated with increased antioxidant potency. nih.gov
Bioactivity Profiling in In Vitro Systems
Antioxidant and Radical Scavenging Properties (general flavonoid context)
Isoflavonoids, including this compound, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. ontosight.ai This activity is highly dependent on their chemical structure. nih.gov In the general context of flavonoids, the antioxidant capacity is influenced by the degree of hydroxylation, the substitution pattern, and the structure of the heterocyclic C-ring. mdpi.comtandfonline.com
Isoflavans, which have a saturated C-ring, are often more potent antioxidants than their unsaturated isoflavone counterparts. nih.gov The absence of the 2,3-double bond and the 4-oxo group in the isoflavan nucleus enhances the ability to donate a hydrogen atom, a key mechanism in radical scavenging. nih.gov The position of the hydroxyl groups is a critical determinant; substitution at the C4' position is considered highly important for antioxidant activity, with moderate importance for C5 substitution and less significance for C7 substitution in some contexts. nih.gov
Various in vitro assays are used to quantify these properties. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the oxygen radical absorbance capacity (ORAC) assay, and superoxide (B77818) radical scavenging assays are commonly employed. mdpi.comresearchgate.netnih.gov Studies comparing different isoflavonoids show a wide range of activities, underscoring the importance of specific structural features.
| Compound | Isoflavonoid Subgroup | Antioxidant Assay | Activity (SC₅₀ or Equivalent) | Reference |
|---|---|---|---|---|
| Calycosin | Isoflavone | Superoxide Scavenging | 0.25 µM | mdpi.com |
| Khrinone B | Isoflavone | Superoxide Scavenging | 0.60 µM | mdpi.com |
| (3R)-Vestitol | Isoflavan | Superoxide Scavenging | 6.4 µM | mdpi.com |
| (3RS)-3′-hydroxy-8-methoxy vestitol | Isoflavan | DPPH Scavenging | 38.7 µM | researchgate.net |
| Khrinone C | Isoflavone | ORAC | 44 µM TE/10 µM | mdpi.com |
| Formononetin (B1673546) | Isoflavone | ORAC | 2.8 µM TE/10 µM | mdpi.com |
SC₅₀: 50% radical scavenging concentration. TE: Trolox Equivalents.
Effects on Transport Systems (e.g., Na+-K+-2Cl- cotransport)
Certain isoflavonoids have been shown to interact with and modulate cellular ion transport systems. A notable example is the Na+-K+-2Cl- cotransporter (NKCC), a protein that transports sodium, potassium, and chloride ions across the cell membrane and is a target for loop diuretics like furosemide. researchgate.netwikipedia.org This transporter plays a role in fluid secretion and cell volume regulation. nih.govnih.gov
In vitro studies have demonstrated that soy isoflavonoids can inhibit the activity of the Na+-K+-2Cl- cotransporter. researchgate.net The isoflavan equol, a metabolite of daidzein, was identified as a potent inhibitor of this cotransport system. researchgate.net Subsequent research has shown that other isoflavonoids, including this compound, also possess this inhibitory activity. researchgate.net The inhibition of the Na+-K+-2Cl- cotransporter by these compounds suggests a potential mechanism for some of the physiological effects associated with soy consumption, particularly those related to kidney function and fluid balance. researchgate.net
The inhibitory potency varies among different isoflavonoids, indicating a specific structure-activity relationship for this effect as well.
| Compound | IC₅₀ (µmol/L) | Reference |
|---|---|---|
| Furosemide (standard) | 10.3 ± 2.7 | researchgate.net |
| Equol | 23.6 ± 3.6 | researchgate.net |
| Genistein | 34.8 ± 2.6 | researchgate.net |
| Daidzein | 140.0 ± 24 | researchgate.net |
| This compound | Data indicates an IC₅₀ exists | researchgate.net |
IC₅₀: Half-maximal inhibitory concentration against bumetanide-sensitive rubidium uptake.
Advanced Analytical Methodologies for 3 ,7 Dihydroxyisoflavan Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone for isolating and quantifying 3',7-Dihydroxyisoflavan. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical goal, whether it be broad metabolite profiling or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of isoflavonoids, including isoflavans like this compound, particularly in metabolomic studies. nih.gov Due to the low volatility of isoflavans, a derivatization step is essential before GC-MS analysis. jfda-online.comjfda-online.com This typically involves converting the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.govhelsinki.fi
The process involves several key stages:
Sample Preparation : Samples, such as urine or plasma, undergo extraction, often using solid-phase extraction (SPE) cartridges, to isolate the compounds of interest. nih.gov
Derivatization : The extracted isoflavonoids are derivatized, commonly with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture including trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS), to increase their volatility for gas chromatography. helsinki.fi
GC Separation : The derivatized sample is injected into the GC system, where compounds are separated based on their boiling points and interactions with the capillary column, which is often a non-polar phase like DB-5. lcms.cz
MS Detection and Identification : As compounds elute from the column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is standard, causing predictable fragmentation of the TMS-derivatized molecules. nih.gov The resulting mass spectra, which serve as chemical fingerprints, are compared against spectral libraries or analyzed based on known fragmentation patterns of isoflavanoids to identify metabolites. helsinki.fiperlan.com.pl For instance, TMS-derivatized isoflavans exhibit characteristic fragment ions resulting from retro-Diels-Alder (RDA) reactions of the heterocyclic C-ring, which provides structural information about the A- and B-rings. helsinki.fi
Isotope dilution GC-MS, which uses deuterated internal standards, is a gold-standard method for precise and accurate quantification of isoflavonoids in biological fluids like urine. nih.gov This approach has been successfully used to quantify a range of isoflavonoids, demonstrating its applicability for complex metabolite profiling. nih.govkoreascience.kr
Table 1: Representative GC-MS Parameters for Isoflavanoid Metabolite Analysis
| Parameter | Typical Setting |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS |
| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (for profiling) or Selected Ion Monitoring (SIM) (for quantification) nih.gov |
| Mass Range | 50-600 m/z nih.gov |
This table presents generalized parameters; specific conditions may vary based on the exact instrumentation and analytical goals.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the predominant method for analyzing isoflavonoids in complex matrices like milk, plasma, and urine without the need for derivatization. jfda-online.comcore.ac.uk This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.
One of the key advantages of LC-MS/MS is its ability to handle complex biological samples where this compound may be present at low concentrations. leeder-analytical.comshimadzu.eu The analysis of this compound has been specifically reported in milk samples using LC-MS/MS. core.ac.uk
Key aspects of the methodology include:
Chromatographic Separation : Reversed-phase HPLC, typically with a C18 column, is used to separate the isoflavan (B600510) from other matrix components. A gradient elution with a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. jfda-online.compalsystem.com
Ionization : Electrospray ionization (ESI) is the most frequently used ionization source for isoflavonoids, capable of operating in both positive and negative ion modes. jfda-online.comlcms.cz
Tandem Mass Spectrometry (MS/MS) : For enhanced selectivity and quantification, tandem mass spectrometry is employed, often using a triple quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF) instrument. lcms.czpalsystem.com In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and improves detection limits. palsystem.com
High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-Q-TOF, further enhances identification confidence by providing accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. lcms.czleeder-analytical.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of isoflavonoids. jfda-online.com While often coupled with MS, HPLC can be paired with various other detectors, providing robust and accessible analytical methods. nih.govscielo.br
Reversed-phase HPLC with a C18 column is the standard for separating isoflavones and their metabolites. nih.govingentaconnect.com Gradient elution systems are typically required to resolve the full spectrum of related compounds, from glycosides to aglycones and their reduced metabolites, in a single run. nih.govingentaconnect.com
Diverse detection methods offer different advantages:
UV-Vis / Diode Array Detection (DAD) : This is the most common detection method. Isoflavonoids have characteristic UV absorbance maxima, typically around 254-280 nm. scielo.bringentaconnect.com A Diode Array Detector (DAD) provides full UV spectra for each peak, aiding in peak purity assessment and tentative identification by comparing spectra with those of authentic standards. nih.gov
Fluorometric Detection : Some isoflavonoids exhibit natural fluorescence, which can be exploited for highly sensitive and selective detection. nih.gov
Electrochemical Detection (ECD) : ECD is another highly sensitive technique that measures the current generated by the oxidation or reduction of the analyte at an electrode surface. It is particularly effective for phenolic compounds like isoflavans. nih.gov
Table 2: Examples of HPLC Methods for Isoflavonoid (B1168493) Analysis
| Column | Mobile Phase | Gradient | Detector | Reference |
|---|---|---|---|---|
| Reversed-phase C18 | A: AcetonitrileB: 0.1% Acetic Acid | Gradient elution | UV at 254 nm | scielo.br |
| Reversed-phase C18 | A: WaterB: Acetonitrile | Gradient elution | DAD (Diode Array) | ingentaconnect.com |
This table summarizes conditions from various studies on isoflavonoids, which are applicable to the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) for Complex Matrices
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules, including the precise determination of isomerism, stereochemistry, and conformation of this compound.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound structure. researchgate.netnih.gov
1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of non-equivalent carbons. weebly.com
COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-2 with H-3, H-5 with H-6). This is crucial for tracing the proton connectivity within each ring of the isoflavan skeleton. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is the primary method for assigning carbon signals based on their attached, and often more easily assigned, proton signals. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the relative orientation of substituents. nih.govscispace.com
The chemical structure of the closely related 3S-7,3'-dihydroxyisoflavan has been identified using a combination of 1D-NMR, 2D-NMR, and mass spectrometry, demonstrating the power of this suite of techniques. researchgate.net
The heterocyclic C-ring of the isoflavan skeleton is not planar and typically adopts a half-chair conformation. For a molecule like trans-4',7-dihydroxyisoflavan-4-ol, this leads to a dynamic equilibrium between two interconverting half-chair conformers: one with the substituents at C-3 and C-4 in a diequatorial orientation and the other with them in a diaxial orientation. rsc.orgacs.org
The study of this conformational equilibrium relies on a powerful combination of variable-temperature (VT) NMR spectroscopy and computational chemistry. acs.orgnih.gov
Variable-Temperature NMR : The magnitudes of the vicinal proton-proton coupling constants (³JHH), such as J(H-2,H-3) and J(H-3,H-4), are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. As the temperature changes, the position of the conformational equilibrium shifts, leading to changes in the observed, time-averaged coupling constants. By measuring these J-values at different temperatures, one can track the population changes of the conformers. rsc.orgacs.org
Computational Methods : Density Functional Theory (DFT) is used to model the different possible conformers (e.g., diequatorial and diaxial half-chairs) and calculate their relative energies and theoretical NMR parameters, including coupling constants. acs.orgsemanticscholar.org
By comparing the experimentally measured coupling constants with the theoretically calculated values for each pure conformer, researchers can determine the equilibrium constant and the relative populations of each conformer in solution. For trans-4',7-dihydroxyisoflavan-4-ol, such studies revealed that the diequatorial conformer is favored over the diaxial conformer. rsc.orgacs.org This combined experimental and computational approach provides a detailed picture of the molecule's three-dimensional structure and dynamics in solution. semanticscholar.orgresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Daidzein (B1669772) |
| Equol (B1671563) (7,4'-Dihydroxyisoflavan) |
| trans-4',7-Dihydroxyisoflavan-4-ol |
| 3S-7,3'-Dihydroxyisoflavan |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylsilylimidazole (TMSI) |
| Trimethylchlorosilane (TMCS) |
| Acetonitrile |
| Methanol |
| Formic Acid |
Application of 1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HMBC, HSQC, NOESY)
Spectroscopic Techniques (e.g., UV-Vis, IR, EIMS) for Auxiliary Characterization
Spectroscopic techniques are indispensable for the structural elucidation and auxiliary characterization of isoflavonoids like this compound. These methods provide critical information about the molecule's electronic structure, functional groups, and fragmentation patterns, complementing data from more complex techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings present in this compound. nerc.ac.uk The absorption spectrum is a function of the sample's concentration and the extinction coefficient, as described by the Beer-Lambert law. nerc.ac.uk
For isoflavonoids, the UV-Vis spectrum typically shows two main absorption bands originating from the A-ring (benzoyl system) and the B-ring (cinnamoyl system). researchgate.net While specific data for this compound is not extensively detailed in foundational literature, the expected absorption maxima can be inferred from the general structure of isoflavans and related flavonoids. The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. units.it
Table 1: Expected UV-Vis Absorption Bands for this compound
| Absorption Band | Typical Wavelength Range (nm) | Associated Structural Feature |
|---|---|---|
| Band I | 270 - 290 | A-ring benzoyl system |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org It works by measuring the vibration of atoms in a molecule when it absorbs infrared radiation. savemyexams.com Each type of bond vibrates at a characteristic frequency, allowing for the identification of specific functional groups. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its phenolic hydroxyl groups, aromatic rings, and ether linkage. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex absorptions that are unique to the specific molecule. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3750 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium to Weak |
| ~2900 | C-H stretch | Aliphatic C-H (in dihydropyran ring) | Medium |
| 1620 - 1600 | C=C stretch | Aromatic C=C | Medium |
Electron Impact Mass Spectrometry (EIMS)
Electron Impact Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through the analysis of molecular fragmentation patterns. In EIMS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. helsinki.fi The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
The advantage of using a standardized energy of 70 eV is that the resulting mass spectra are highly reproducible across different instruments, enabling the creation and use of extensive spectral libraries for compound identification. helsinki.fi GC-EIMS has been a cornerstone in the qualitative analysis and identification of isoflavone (B191592) metabolites in biological samples. helsinki.fi This technique was instrumental in the identification of this compound as a minor metabolite in the urine of individuals who are equol producers. helsinki.fi A detailed investigation into the fragmentation of isoflavonoids under electron impact has been crucial for characterizing these compounds. helsinki.fi
Development of Robust and Sensitive Analytical Assays for Research
The study of this compound and other phytoestrogens in biological systems necessitates the development of highly robust and sensitive analytical assays. cambridge.org Phytoestrogens typically exist in very low concentrations in biological matrices like urine, plasma, and milk, and are often present as conjugates (glucuronides and sulfates), which requires specialized sample preparation before analysis. cambridge.orgresearchgate.net
The evolution of analytical methodologies has moved from less sensitive techniques to advanced chromatographic methods coupled with highly sensitive detectors. Key developments include:
Sample Preparation: Solid-Phase Extraction (SPE) is a widely adopted method for the cleanup and concentration of isoflavonoids from complex biological fluids. cambridge.org C18 cartridges are commonly used for this purpose. An essential step in the analysis of total isoflavone content is the enzymatic hydrolysis of conjugates using enzymes like β-glucuronidase and sulfatase to release the free aglycones prior to extraction. cambridge.org
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating isoflavonoids. mdpi.com Reversed-phase HPLC is particularly common, offering excellent resolution of different isoflavone isomers and metabolites. cambridge.org
Sensitive Detection:
Mass Spectrometry (MS): The coupling of chromatography with mass spectrometry (LC-MS or GC-MS) has become the gold standard for phytoestrogen analysis. researchgate.netmdpi.com Techniques like tandem mass spectrometry (MS/MS) provide exceptional sensitivity and selectivity, allowing for the quantification of analytes at nanomolar concentrations or lower. europa.eu Isotope dilution analysis using labeled internal standards further enhances the accuracy and precision of quantification. cambridge.org
Diode-Array Detection (DAD): HPLC with DAD allows for the monitoring of elution at multiple wavelengths, which aids in the identification and purity assessment of chromatographic peaks based on their UV spectra. cambridge.org Detection limits are typically in the nanomolar range. cambridge.org
Immunoassays: While sometimes lacking the specificity of chromatographic methods, immunoassays like enzyme-linked immunosorbent assay (ELISA) can be used for high-throughput screening, offering a high degree of sensitivity. cambridge.org
The combination of these advanced techniques has enabled the reliable identification and quantification of this compound in various biological samples, including human urine and cow's milk, which is crucial for understanding its metabolism and biological significance. ahajournals.orgcore.ac.uk
Table 3: Overview of Analytical Assays for Isoflavonoid Research
| Technique | Sample Preparation | Detection Method | Key Advantages |
|---|---|---|---|
| GC-MS | Hydrolysis, Derivatization, Extraction | Mass Spectrometry (MS) | High resolution, reproducible fragmentation for identification. helsinki.fi |
| HPLC-DAD | Solid-Phase Extraction (SPE), Hydrolysis | Diode-Array Detector (DAD) | Good quantification, spectral confirmation of peaks. cambridge.org |
| LC-MS/MS | SPE, Hydrolysis | Tandem Mass Spectrometry | High sensitivity and selectivity, structural confirmation. mdpi.comeuropa.eu |
| Immunoassays | Dilution, possible extraction | Colorimetric/Fluorometric | High throughput, very sensitive for screening purposes. cambridge.org |
Ecological and Inter Species Functional Roles of Isoflavans
Plant-Plant Interactions and Allelopathy
Allelopathy is a biological phenomenon where one plant influences the growth, development, and survival of other plants through the release of biochemicals. Isoflavonoids are among the diverse groups of secondary metabolites implicated in allelopathic interactions. researchgate.netfrontiersin.orgscispace.com These compounds can be released into the soil through root exudates, decomposition of plant residues, or leaching from aerial parts, subsequently affecting seed germination and seedling growth of neighboring plants. researchgate.netfrontiersin.orgscispace.com The effects can be either inhibitory or stimulatory and are dependent on the concentration of the allelochemical, the susceptibility of the receiving plant species, and various environmental factors. researchgate.net
While the allelopathic potential of many isoflavonoids has been documented, specific research on the direct allelopathic activities of 3',7-dihydroxyisoflavan is not extensively available in the current scientific literature. Studies on other isoflavones have shown that they can interfere with cellular processes in target plants, including cell division, membrane permeability, and hormone balance. researchgate.net Given that this compound shares a core isoflavan (B600510) structure, it is plausible that it could exhibit similar properties, but dedicated studies are required to confirm and characterize its specific role in plant-plant competition.
Plant-Microbe Symbiotic Relationships
The establishment of symbiotic relationships between plants, particularly legumes, and soil microbes is crucial for nutrient acquisition, most notably the fixation of atmospheric nitrogen by rhizobia. Isoflavonoids are key signaling molecules in this process. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org Legume roots release specific flavonoid and isoflavonoid (B1168493) compounds into the rhizosphere, which act as chemoattractants for compatible rhizobia and induce the expression of bacterial nodulation (nod) genes. frontiersin.orgfrontiersin.org This molecular dialogue is essential for the formation of root nodules where nitrogen fixation occurs. frontiersin.orgnih.gov
The specific role of this compound in mediating symbiotic interactions has not been a primary focus of research. Studies have largely centered on isoflavones like daidzein (B1669772) and genistein (B1671435), which are recognized as potent inducers of nod genes in various rhizobial strains. nih.govresearchgate.net this compound is known to be a metabolite of daidzein, which is produced in the intestinal flora after ingestion. google.com Its formation within the plant or the rhizosphere and its potential to act as a signaling molecule in plant-microbe symbiosis remains an area for future investigation. The structural characteristics of this compound, particularly the position of its hydroxyl groups, would be critical in determining its ability to bind to bacterial receptors and elicit a symbiotic response.
Plant Defense Mechanisms Against Herbivores and Pathogens
Plants produce a vast arsenal (B13267) of chemical compounds to defend themselves against herbivores and pathogens. Isoflavonoids are a significant component of this chemical defense system, acting as both constitutive and inducible defense compounds. researchgate.netchiro.orgnih.govnih.gov When a plant is attacked by pathogens such as fungi or bacteria, it can initiate the de novo synthesis of antimicrobial compounds known as phytoalexins. researchgate.netchiro.orgnih.gov Many of these phytoalexins are isoflavonoids. researchgate.netresearchgate.net
The involvement of this compound as a phytoalexin is plausible given its classification as an isoflavonoid. The biosynthesis of isoflavonoid phytoalexins is a well-studied pathway, and compounds with similar structures have demonstrated antimicrobial activity. researchgate.netresearchgate.netchiro.org For instance, the isoflavan vestitol, which is structurally related to this compound, is a known phytoalexin in several legume species. researchgate.net However, direct evidence demonstrating the induction of this compound in response to pathogen attack and its specific antimicrobial activity against particular plant pathogens is not well-documented in existing research.
In terms of defense against herbivores, isoflavonoids can act as feeding deterrents, toxins, or disruptors of insect development. nih.govanselfarm.com The bitter taste and potential toxicity of these compounds can make plant tissues unpalatable to grazing animals and insects. Again, while this is a known function for the isoflavonoid class, specific studies on the anti-herbivore properties of this compound are lacking.
Contribution to Plant Chemodiversity and Ecosystem Dynamics
The diversity of secondary metabolites within a plant species, known as chemodiversity, plays a critical role in its ability to adapt to a changing environment and interact with a complex web of organisms. Isoflavonoids, with their varied structures and biological activities, are significant contributors to this chemodiversity. researchgate.net The presence of a range of isoflavonoid compounds allows plants to respond to a variety of ecological challenges, from attracting symbiotic partners to fending off a spectrum of herbivores and pathogens.
Future Research Directions and Emerging Methodologies for 3 ,7 Dihydroxyisoflavan Studies
Integration of Omics Technologies for Holistic Understanding
To achieve a comprehensive understanding of the biological impact of 3',7-dihydroxyisoflavan, future research will increasingly rely on the integration of various "omics" technologies. nih.gov This multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a more complete picture of the molecular and cellular responses to this isoflavan (B600510). nih.govfrontiersin.orglabmanager.com
Metabolomics will be instrumental in tracking the biotransformation of this compound within biological systems, identifying its metabolites, and understanding its metabolic fate. sapienzaeditorial.com This can reveal how the compound is processed and what subsequent bioactive molecules are formed.
Proteomics can identify the protein targets of this compound, shedding light on the specific cellular pathways it modulates. sapienzaeditorial.com By observing changes in protein expression and post-translational modifications, researchers can pinpoint the mechanisms of action underlying its observed biological effects.
Transcriptomics will allow for the analysis of changes in gene expression in response to this compound, providing insights into the upstream regulatory networks affected by the compound. sapienzaeditorial.com This can help in understanding how it influences cellular processes at the genetic level.
By integrating these datasets, researchers can construct comprehensive models of the compound's activity, from gene to protein to metabolite, leading to a more holistic understanding of its role in health and disease. nih.gov This integrated approach is crucial for identifying predictive biomarkers of response and for developing personalized applications. labmanager.comsapienzaeditorial.com
Advanced Computational and Artificial Intelligence Approaches in Mechanistic and SAR Research
The application of advanced computational tools and artificial intelligence (AI) is set to revolutionize the study of this compound, particularly in understanding its mechanisms of action and structure-activity relationships (SAR). nih.gov
Computational Docking and Molecular Dynamics Simulations: These methods can predict how this compound interacts with specific protein targets at an atomic level. nih.gov By simulating the binding event, researchers can gain insights into the key molecular interactions that drive its biological activity. This approach has been successfully used to understand the binding modes of other enzyme inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the chemical structure of this compound and its biological activity. By analyzing a series of related compounds, researchers can identify the structural features that are crucial for its effects.
Artificial Intelligence and Machine Learning: AI algorithms can analyze large datasets from omics studies and high-throughput screening to identify novel patterns and predict the biological activities of this compound and its derivatives. nih.gov AI can also aid in the design of new molecules with enhanced potency and selectivity, accelerating the drug discovery process. nih.gov For instance, AI platforms can be used to link compounds to numerous targets and off-targets, helping to generate safer drug molecules. nih.gov
The table below illustrates how computational methods have been applied to study related isoflavan-4-ols, providing a precedent for future research on this compound.
| Compound | Computational Method | Key Finding |
| trans-4',7-dihydroxyisoflavan-4-ol | Density Functional Theory (DFT) | Assessed the conformational equilibria in solution. acs.org |
| trans-isoflavan-4-ol | Density Functional Theory (DFT) | Determined the diequatorial-to-diaxial ratio at 298 K. acs.org |
Biotechnological and Biorefinery Approaches for Sustainable Production in Research
The limited availability of this compound from natural sources necessitates the development of sustainable and scalable production methods for research purposes. Biotechnological and biorefinery approaches offer promising solutions. nih.govmdpi.com
Metabolic Engineering of Microorganisms: Genetically engineered bacteria or yeast can be programmed to produce this compound from simple and inexpensive starting materials. This involves introducing the necessary biosynthetic genes into a microbial host and optimizing its metabolic pathways for efficient production. This approach has been successfully applied for the production of other valuable biochemicals. nih.gov
Biocatalysis: The use of isolated enzymes or whole microbial cells as catalysts can enable the specific and efficient conversion of precursor molecules into this compound. This can offer advantages in terms of yield and purity compared to traditional chemical synthesis.
Biorefinery Concepts: Integrating the production of this compound into a biorefinery framework allows for the valorization of all components of a biomass feedstock. mdpi.comfrontiersin.orgresearchgate.net For example, agricultural residues or seaweed could be processed to yield not only this compound but also other valuable products like biofuels and biomaterials, enhancing the economic viability and sustainability of the process. mdpi.comfrontiersin.org The biorefinery concept aims for the full utilization of resources and the generation of minimal waste. mdpi.com
Exploration of Novel Biological Activities and Targets in Non-Traditional Model Systems
While much of the research on isoflavones has focused on their estrogenic and antioxidant properties, there is a growing interest in exploring novel biological activities and targets for this compound. This includes investigating its potential in areas beyond cancer and cardiovascular health.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying 3',7-Dihydroxyisoflavan in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their high sensitivity and specificity. For urine or milk samples, protocols often include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to release aglycone forms, followed by solid-phase extraction (SPE) for purification. Quantification requires isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects. Validation parameters (linearity, LOQ, recovery) should align with FDA/ICH guidelines .
Q. How can researchers differentiate this compound from its structural isomers, such as equol or 4',7-Dihydroxyisoflavan?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemical and positional isomerism. Key diagnostic signals include the coupling constants of the chiral center (C3 in isoflavans) and aromatic proton patterns. X-ray crystallography can confirm absolute configuration, while high-resolution MS/MS fragmentation patterns (e.g., diagnostic ions at m/z 241 or 137) provide additional specificity .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the estrogenic activity of this compound in receptor-binding studies?
- Methodological Answer : Competitive radioligand binding assays using recombinant human estrogen receptors (ERα/ERβ) are standard. Include positive controls (e.g., 17β-estradiol) and negative controls (e.g., fulvestrant). To assess subtype specificity, use ERβ-selective ligands (e.g., DPN) and ERα-selective ligands (e.g., PPT). Dose-response curves (0.1–100 μM) and IC₅₀ calculations should be validated with triplicate measurements. For functional activity, luciferase reporter assays in ER-transfected cell lines (e.g., HeLa) quantify transcriptional activation .
Q. How should researchers address contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from differences in metabolite stability, cell permeability, or species-specific metabolism. To reconcile
- Perform parallel in vitro assays with human vs. rodent hepatocytes to assess metabolic differences.
- Use physiologically relevant concentrations (nanomolar range for plasma levels in humans).
- Conduct pharmacokinetic studies (e.g., AUC, Cmax) in animal models to correlate exposure with effect .
Q. What strategies ensure enantiomeric purity of synthetic this compound, and how does chirality impact biological activity?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can achieve >98% enantiomeric excess (ee). Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. Biological assays must compare both enantiomers, as (S)-equol shows 20–40× higher ERβ affinity than (R)-equol .
Q. What in vivo models are most suitable for studying the neuroprotective effects of this compound?
- Methodological Answer : Use transgenic mouse models of neurodegeneration (e.g., APP/PS1 for Alzheimer’s) or oxidative stress-induced models (e.g., MPTP-treated mice for Parkinson’s). Administer this compound via oral gavage (1–10 mg/kg/day) and assess biomarkers (e.g., Aβ40/42, glutathione levels). Include a control group receiving ER antagonists (e.g., PHTPP) to isolate receptor-mediated effects .
Data Reporting and Reproducibility
Q. What metadata and experimental details are critical for replicating studies on this compound?
- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Synthesis : Report reaction conditions (solvent, catalyst, temperature), purification steps (e.g., column chromatography gradients), and spectroscopic data (NMR chemical shifts, HRMS).
- Assays : Specify cell lines (ATCC validation), passage numbers, serum-free vs. serum-containing media, and assay plate readers (model, filter settings).
- Statistics : Use CONSORT guidelines for animal studies or SAMPL guidelines for analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
